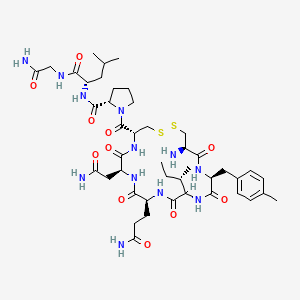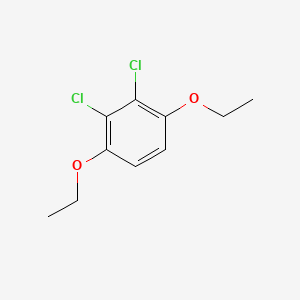
Diguanosine pentaphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gpppppg, also known as guanosine pentaphosphate guanosine, is a dinucleotide cap analog. It is a synthetic compound used in various biochemical and structural studies. This compound is particularly significant in the study of messenger ribonucleic acid (mRNA) and small nuclear ribonucleic acid (snRNA) cap structures, which play crucial roles in the regulation of gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanosine pentaphosphate guanosine typically involves the chemical coupling of guanosine monophosphate with guanosine tetraphosphate. This process requires the use of specific reagents and catalysts to facilitate the formation of the pentaphosphate linkage. The reaction conditions often include controlled temperature and pH to ensure the stability and efficiency of the synthesis.
Industrial Production Methods
Industrial production of guanosine pentaphosphate guanosine involves large-scale chemical synthesis using automated systems. These systems are designed to optimize the yield and purity of the compound. The process includes multiple purification steps, such as chromatography, to remove any impurities and ensure the final product meets the required standards for research and industrial applications.
化学反応の分析
Types of Reactions
Guanosine pentaphosphate guanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of guanosine pentaphosphate guanosine. These derivatives are often used in further biochemical and structural studies to understand the properties and functions of the compound.
科学的研究の応用
Guanosine pentaphosphate guanosine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of dinucleotide cap structures.
Biology: It plays a crucial role in the study of mRNA and snRNA cap structures, which are essential for the regulation of gene expression.
Medicine: It is used in the development of therapeutic agents targeting mRNA and snRNA cap structures to treat various diseases.
Industry: It is used in the production of synthetic nucleotides and other biochemical reagents for research and industrial applications.
作用機序
The mechanism of action of guanosine pentaphosphate guanosine involves its interaction with specific molecular targets, such as enzymes and proteins involved in the regulation of gene expression. The compound binds to these targets and modulates their activity, leading to changes in the expression of specific genes. The pathways involved in this process include various signaling and regulatory pathways that control gene expression at the transcriptional and post-transcriptional levels.
類似化合物との比較
Similar Compounds
Guanosine tetraphosphate guanosine (Gppppg): A similar dinucleotide cap analog with one less phosphate group.
Guanosine triphosphate guanosine (Gpppg): Another similar compound with two less phosphate groups.
Guanosine diphosphate guanosine (Gppg): A dinucleotide cap analog with three less phosphate groups.
Uniqueness
Guanosine pentaphosphate guanosine is unique due to its specific pentaphosphate linkage, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it particularly valuable in the study of mRNA and snRNA cap structures and their roles in gene expression regulation.
特性
CAS番号 |
78101-73-2 |
|---|---|
分子式 |
C20H29N10O24P5 |
分子量 |
948.4 g/mol |
IUPAC名 |
bis[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O24P5/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(49-17)1-47-55(37,38)51-57(41,42)53-59(45,46)54-58(43,44)52-56(39,40)48-2-6-10(32)12(34)18(50-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
InChIキー |
RELSGTOCAPVUGP-MHARETSRSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


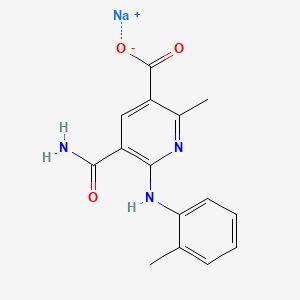
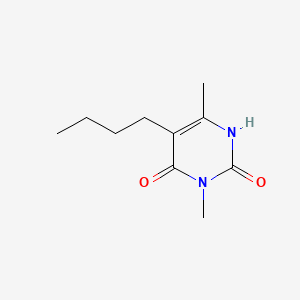
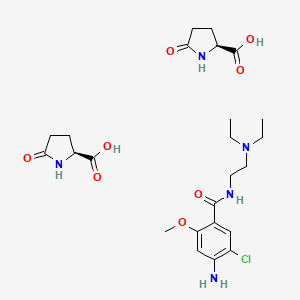
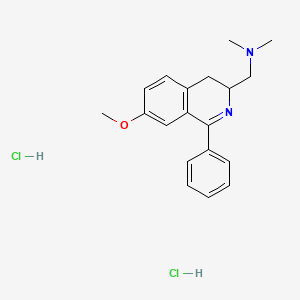
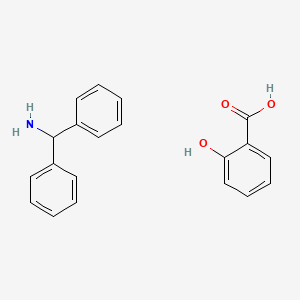
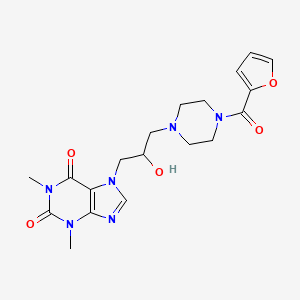
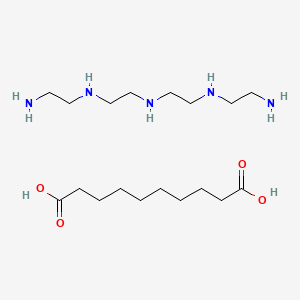
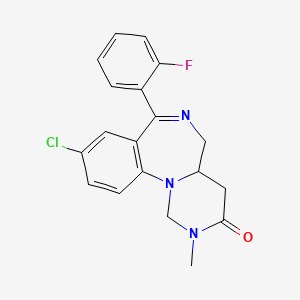

![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)


